2-(1H-pyrrol-2-yl)thiazolidine is a heterocyclic compound featuring a pyrrole ring fused with a thiazolidine moiety. The structure consists of a five-membered thiazolidine ring containing a sulfur atom and nitrogen atom, along with a pyrrole ring that contributes to its unique chemical properties. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The reactivity of 2-(1H-pyrrol-2-yl)thiazolidine can be attributed to the presence of both the thiazolidine and pyrrole functionalities, which can undergo various chemical transformations. Common reactions include:
Research indicates that 2-(1H-pyrrol-2-yl)thiazolidine exhibits significant biological activities, particularly in the realm of antioxidant properties. Studies have shown that derivatives of this compound can inhibit lipid peroxidation and exhibit free radical scavenging abilities, making them potential candidates for therapeutic applications against oxidative stress-related diseases . Furthermore, molecular docking studies have suggested that these compounds may interact effectively with key enzymes involved in metabolic processes, such as NAD[P]H-quinone oxidoreductase 1, enhancing their pharmacological profile .
Several synthetic routes have been developed for the preparation of 2-(1H-pyrrol-2-yl)thiazolidine. Notable methods include:
The unique structural features of 2-(1H-pyrrol-2-yl)thiazolidine make it valuable in several fields:
Interaction studies have focused on understanding how 2-(1H-pyrrol-2-yl)thiazolidine interacts with various biological macromolecules. Key findings include:
Several compounds share structural similarities with 2-(1H-pyrrol-2-yl)thiazolidine, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Thiazolidinone | Contains a thiazolidine ring | Known for antidiabetic properties |
| Pyrrole | Five-membered nitrogen-containing ring | Exhibits diverse biological activities |
| 3-(1H-Pyrrol-2-yl)propanoic acid | Contains both pyrrole and carboxylic acid groups | Potential anti-inflammatory effects |
These compounds are compared based on their structural features and biological activities. The uniqueness of 2-(1H-pyrrol-2-yl)thiazolidine lies in its dual functionality from both the pyrrole and thiazolidine components, providing diverse reactivity and potential applications not fully realized by its analogs.
Traditional condensation reactions remain foundational for assembling thiazolidine-pyrrole hybrids. A representative method involves the reaction of 2-chloro-N-(4,5-diphenylthiazol-2-yl)acetamide with sodium thiocyanate in ethanol under reflux conditions. This six-hour process yields 2-[(4,5-diphenylthiazol-2-yl)imino]thiazolidin-4-one derivatives, with thin-layer chromatography (TLC) monitoring ensuring reaction completion. Similarly, cyclization of 1-methyl-1H-pyrrole-2-carbaldehyde thiosemicarbazones with ethyl chloroacetate or phenacyl bromide produces thiazolidin-4-ones and dihydrothiazoles, respectively. These methods rely on nucleophilic substitution at the thiazole nitrogen, facilitated by polar aprotic solvents like ethanol.
Key challenges include controlling byproduct formation during multi-step condensations. For instance, the reaction of cysteamine hydrochloride with 2,5-dihydroxy-1,4-dithiane generates thiazolidino[3,4-b]thiazolidine derivatives, highlighting the sensitivity of sulfur-containing intermediates to oxidative side reactions. Optimizing stoichiometry and reaction time mitigates such issues, as demonstrated by yields exceeding 70% in optimized protocols.
Regioselective cyclization has emerged as a powerful tool for constructing thiazolidine-pyrrole systems with precise stereochemical outcomes. A notable example involves the use of bifunctional reagents like methyl-bromoacetate or ethyl-2-bromovalerate to form spiro-thiazolidine derivatives. These reagents react with thiourea intermediates to generate single regioisomers through controlled ring closure. For instance, the reaction of 3-formylpyrroles with a thiazolidinedione core under Vilsmeier-Haack conditions produces 5-substituted thiazolidin-4-ones with >90% regioselectivity.
Molecular docking studies further validate the role of steric and electronic effects in directing cyclization pathways. Substituents at the pyrrole C3 position (e.g., trifluoromethyl groups) enhance regioselectivity by stabilizing transition states through π-π interactions. This approach enables the synthesis of structurally diverse analogs, such as 5-arylidene-2,4-thiazolidinediones, which exhibit enhanced solubility and bioactivity.
Adaptations of the Paal-Knorr pyrrole synthesis have streamlined the integration of thiazolidine moieties. The condensation of anilines with 2,5-hexanedione under acidic conditions generates 3-formylpyrroles, which are subsequently conjugated with thiazolidinedione cores. For example, 3-formylpyrrole derivatives synthesized via this method react with 1-cyclohexyl-3-phenyl-2-thiourea to yield cyclohexyl-2-(phenylimino)-4-thiazolidinedione hybrids in 65–80% yields.
Recent modifications include microwave-assisted Paal-Knorr reactions, which reduce reaction times from hours to minutes while maintaining yields above 85%. These adaptations are particularly valuable for constructing electron-deficient pyrrole systems, where traditional methods suffer from low efficiency.
Solvent-free methodologies address environmental concerns associated with traditional synthesis. Ethylenediamine diacetate (EDDA) catalyzes the Knoevenagel condensation of aromatic aldehydes with 2,4-thiazolidinedione under solvent-free conditions, achieving yields of 75–92% within 30 minutes. This method eliminates toxic solvents and simplifies product isolation through direct crystallization.
Deep eutectic solvents (DESs), such as choline chloride/N-methylurea mixtures, further enhance sustainability. These solvents act as both reaction media and catalysts, enabling the synthesis of 19 thiazolidinedione derivatives with yields up to 90.9%. DESs also improve reaction scalability, as demonstrated by gram-scale syntheses without significant yield loss.
Table 1: Comparison of Green Synthesis Methods for Thiazolidine-Pyrrole Derivatives
| Method | Catalyst/Solvent | Yield Range (%) | Reaction Time | Reference |
|---|---|---|---|---|
| Knoevenagel (EDDA) | Ethylenediamine diacetate | 75–92 | 30 min | |
| DES-mediated | Choline chloride/N-methylurea | 21.5–90.9 | 2–4 h |
Thiazolidine-pyrrole hybrid systems demonstrate significant antitumor activity through sophisticated apoptosis pathway modulation mechanisms [1] [2]. These hybrid molecules exhibit remarkable efficacy by targeting multiple pathways involved in tumor growth and progression, with derivatives containing ester functional groups showing exceptional activity against various cancer cell lines with IC50 values consistently below 10 μM [3].
Pyrrolidinedione-thiazolidinone hybrids represent a particularly potent class of compounds that induce mitochondria-dependent apoptosis in cancer cells [4]. These compounds demonstrate high selectivity towards leukemia, lung, breast, cervical, colon carcinoma, and glioblastoma cells with selectivity indices exceeding 9.2 [4]. The mechanism involves increasing levels of proapoptotic Bax and EndoG proteins while simultaneously decreasing antiapoptotic Bcl-2 protein levels [4].
Pyridine-4-thiazolidinone hybrids exhibit particularly strong activity against glioblastoma cell lines, with compounds achieving IC50 values as low as 2.17 μM in C6 cell lines [1]. These derivatives induce apoptosis by significantly increasing the percentage of cells in the Sub-G1 phase without causing necrosis [1]. The caspase-3/7 assay reveals that these compounds present pro-apoptotic activity through significant stimulation of caspases-3/7 [1].
Spiro derivatives incorporating thiazolidine rings with methoxy groups at position 3 and nitro groups at position 4 of the phenyl ring display remarkable selectivity and exhibit heightened activity against HCT-116 and Jurkat cell lines [2] [3]. These compounds demonstrate synergistic effects by targeting multiple pathways involved in tumor growth and progression [3].
Table 1: Antitumor Activity of Thiazolidine-Pyrrole Hybrid Systems
| Compound | Cell Line | IC50 Value (μM) | Mechanism | Reference |
|---|---|---|---|---|
| Pyridine-4-thiazolidinone hybrid 50 | C6 glioblastoma | 2.17 | Apoptosis induction | [1] |
| Pyridine-4-thiazolidinone hybrid 52 | C6 glioblastoma | 2.93 | Apoptosis induction | [1] |
| Pyrrolidinedione-thiazolidinone 2a | Jurkat T-leukemia | <10 | Mitochondria-dependent apoptosis | [4] |
| Pyrrolidinedione-thiazolidinone 2b | Jurkat T-leukemia | <10 | Mitochondria-dependent apoptosis | [4] |
| Acridine-pyrrole-thiazolidine derivative | Multiple cancer lines | <10 | Multiple pathway targeting | [2] [3] |
| Spiro derivative (methoxy/nitro substituted) | HCT-116, Jurkat | Enhanced activity | Selective targeting | [2] [3] |
The cytotoxic action of these hybrid compounds is associated with single-strand breaks in DNA and internucleosomal fragmentation, without significant intercalation into the DNA molecule [4]. Additionally, 4-oxo-1,3-thiazolidin-2-ylidene derivatives demonstrate significant activity against MCF-7 and HCT-116 cancer cell lines through anti-proliferative mechanisms [2] [3].
Thiazolidine-pyrrole hybrid systems exhibit exceptional antimicrobial efficacy against mycobacterial strains, particularly Mycobacterium tuberculosis [5] [6]. Pyrrole-thiazolidinone hybrids demonstrate dual inhibitory effects as promising anti-infective agents with remarkable selectivity against both ESKAP bacteria and mycobacterial pathogens [5].
Compound 9k shows the most promising activity against M. tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.5 μg/mL [5]. This compound demonstrates specific activity against mycobacterial strains while maintaining non-toxic properties when tested against Vero cells [5]. Similarly, compound 9d exhibits prominent activity against Staphylococcus aureus with an MIC of 0.5 μg/mL and demonstrates significant anti-biofilm properties, reducing S. aureus biofilm by more than 11% at 10x MIC [5].
Thiazolidine-2,4-dione-based thiosemicarbazone derivatives represent another highly effective class against mycobacterial strains [6]. These hybrids demonstrate antimicrobial activity across a concentration range of 0.031-64 μg/mL against M. tuberculosis H37Ra [6]. The most potent compounds within this series are TZD-based hybrids with 4-unsubstituted thiosemicarbazone substituents, exhibiting MIC values between 0.031-0.125 μg/mL [6].
Thiazolyl-pyrazole derivatives show promising minimum inhibitory concentration values ranging from 0.20-28.25 μg/mL against dormant M. tuberculosis H37Ra and M. bovis BCG strains [7]. Six compounds from this series exhibit excellent antimicrobial activity with low cytotoxicity at maximum evaluated concentrations exceeding 250 μg/mL [7].
Table 2: Antimicrobial Efficacy Against Mycobacterial Strains
| Compound | Target Organism | MIC Value (μg/mL) | Additional Activity | Reference |
|---|---|---|---|---|
| Pyrrole-thiazolidinone hybrid 9k | M. tuberculosis H37Rv | 0.5 | Specific for M. tuberculosis | [5] |
| Pyrrole-thiazolidinone hybrid 9d | S. aureus | 0.5 | Anti-biofilm (>11% reduction) | [5] |
| Thiazolidine-2,4-dione-thiosemicarbazone hybrid | M. tuberculosis H37Ra | 0.031-64 | Low cytotoxicity | [6] |
| TZD-based hybrid (4-unsubstituted thiosemicarbazone) | M. tuberculosis H37Ra | 0.031-0.125 | Non-toxic to Vero cells | [6] |
| Thiazolyl-pyrazole derivative 7a | M. tuberculosis H37Ra | 0.20-28.25 | Low cytotoxicity | [7] |
| Thiazolyl-pyrazole derivative 7b | M. tuberculosis H37Ra | 0.20-28.25 | Low cytotoxicity | [7] |
| Fluorinated pyrrole-thiazolyl hydrazone 5a | M. tuberculosis H37Rv | 3.12 | Non-hemolytic at high concentration | [8] |
| Fluorinated pyrrole-thiazolyl hydrazone 5k | M. tuberculosis H37Rv | 6.25 | Non-hemolytic at high concentration | [8] |
Fluorinated pyrrole incorporated 2-thiazolyl hydrazone motifs represent a new class of antimicrobial and anti-tuberculosis agents [8]. Compounds 5a and 5k show significant anti-tubercular activity with MIC values of 3.12 and 6.25 μg/mL respectively against M. tuberculosis H37Rv strain [8]. These compounds demonstrate non-hemolytic properties at higher concentrations with good selectivity indices [8].
Thiazolidine-pyrrole hybrid systems demonstrate remarkable kinase inhibition selectivity patterns across various cancer cell lines, with particular efficacy against PIM kinases, CHK1, and other therapeutically relevant targets [9] [10] [11]. These compounds exhibit high specificity and potent inhibitory activities that translate into significant antiproliferative effects in cancer models [12].
Imidazopyridazine-thiazolidinediones represent novel pan-PIM kinase inhibitors with IC50 values in the tens to hundreds nanomolar range [10]. These compounds demonstrate highly specific inhibition of PIM kinases while showing minimal activity against other kinase families [10]. In silico analysis reveals that these inhibitors directly bind to ATP-binding pockets of PIM kinases, with compounds YPC-21440 and YPC-21817 exhibiting especially high inhibitory activities [10].
Thiazolidine derivatives function as potent and selective inhibitors of the PIM kinase family through high throughput screening strategies [11] [12]. The most effective compound demonstrates an IC50 of 0.75 μM against K562 cell lines while maintaining good selectivity over other kinases [12]. These derivatives show excellent pan-PIM isoform inhibition profiles across MV4-11 and K562 leukemic cancer cell lines [12].
Thiazolidine-based hybrid HR 2 exhibits remarkable potency against PIM-1, PIM-2, and PIM-3 kinases with IC50 values below 3 nM [9]. Molecular docking reveals that the TZD moiety forms water-mediated hydrogen bonds with Lys67, while the piperidine-3-amine moiety forms water-mediated hydrogen bonds with Glu171 and Asp128 [9]. This compound demonstrates exceptional selectivity for PIM kinases over other tested kinases [9].
Table 3: Kinase Inhibition Selectivity Patterns in Cancer Cell Lines
| Compound Class | Target Kinase | IC50 Value | Selectivity | Cell Line Activity | Reference |
|---|---|---|---|---|---|
| Imidazopyridazine-thiazolidinediones | PIM kinases | Tens to hundreds nM | Highly specific to PIM kinases | Multiple cancer lines | [10] |
| Thiazolidine derivatives (PIM inhibitors) | PIM kinase family | 0.75 μM (K562 cells) | Good selectivity over other kinases | MV4-11, K562 | [11] [12] |
| Thiazolidine-based hybrid HR 2 | PIM-1, -2, -3 | <3 nM | PIM-selective | Not specified | [9] |
| Pyrrole derivatives (CHK1 inhibitors) | CHK1 | 76-100% inhibition | Selective for CHK1 | Cancer cell lines | [13] |
| Piperazine-thiazolidinones | VEGFR2 | <0.3 μM | Uncompetitive inhibitors | HepG-2 (0.03-0.06 μM) | [14] |
| Pyrrolo[2,3-d]pyrimidines | VEGFR-2 | 11.9-13.6 nM | Type II inhibitors | 60 human cancer cell lines | [15] |
Pyrrole derivatives demonstrate selective CHK1 inhibition with 76-100% enzyme activity inhibition across various cancer cell lines [13]. These compounds show remarkable selectivity for CHK1 kinase belonging to the CAMK family while causing complete enzyme activity inhibition against VEGFR-2 and EGFR from the TK family [13].
Piperazine-based thiazolidinones function as VEGFR2 tyrosine kinase inhibitors with IC50 values below 0.3 μM [14]. These compounds behave as uncompetitive VEGFR2 tyrosine kinase inhibitors according to Lineweaver-Burk plot analysis and demonstrate potent anticancer activity against HepG-2 cells with IC50 values ranging from 0.03-0.06 μM [14].
Thiazolidine-pyrrole hybrid systems demonstrate exceptional VEGFR-2 targeting capabilities that effectively suppress angiogenesis through multiple mechanisms [16] [14] [15]. These compounds exhibit potent inhibitory activities in nanomolar ranges while maintaining selectivity for VEGFR-2 over other receptor tyrosine kinases [15].
Thiazolidinedione and pyrazoline compounds developed as VEGFR-2 inhibitors show remarkable antiangiogenic activity [16]. Compound B1 exhibits VEGFR-2 inhibitory activity with an IC50 of 200 nM and demonstrates submicromolar IC50 scores against human umbilical vein endothelial cells (HUVECs) [16]. This compound effectively reduces cellular migration and capillary tube formation of HUVECs while suppressing formation of new capillaries on growing chorioallantoic membranes (CAMs) [16].
Pyrazoline compound PB16 demonstrates VEGFR-2 inhibitory activity with an IC50 of 600 nM and shows similar antiangiogenic properties [16]. Molecular docking studies reveal that both B1 and PB16 occupy the ATP site and allosteric pocket of VEGFR-2, confirming their mechanism of action [16]. These compounds demonstrate both in vitro and in vivo antiangiogenic activity in CAM assays [16].
The Bcl-2 family of proteins represents critical therapeutic targets in cancer treatment due to their central role in apoptosis regulation [1]. Molecular docking studies of 2-(1H-pyrrol-2-yl)thiazolidine derivatives against Bcl-2 family proteins reveal significant binding interactions and varying affinities depending on structural modifications.
The Bcl-2 protein features a narrow, elongated hydrophobic groove comprised of five distinct sub-pockets (P1-P5), with P1 through P4 serving as the primary binding sites for BH3-only pro-apoptotic proteins [1]. The binding pocket contains both hydrophobic residues and critical polar anchoring points including Tyr108, Asp111, Glu136, Met115, and Arg146 [1].
| Compound Type | Target | Binding Affinity | Key Interactions |
|---|---|---|---|
| HA14-1 | Bcl-2 | IC₅₀ = 9 μM | Hydrophobic groove binding [2] |
| Venetoclax | Bcl-2 | Ki < 0.010 nM | BH3 mimetic, subnanomolar affinity [1] |
| Obatoclax | Bcl-2/Bcl-xL | Multiple targets | BH3 domain antagonist [1] |
| Pyrrole derivatives | Bcl-2/Bcl-xL | Ki < 1 nM | Pyrrole core modifications [3] |
| Thiazolidinedione derivatives | Bcl-2/Bcl-xL | Variable | Hydrophobic interactions [4] |
Recent studies demonstrate that thiazolidinedione derivatives exhibit significant anti-apoptotic activity through Bcl-2 pathway modulation [4]. The mechanism involves reducing the association of Bcl-2 and Bcl-xL with pro-apoptotic proteins Bak and Bax, leading to caspase-dependent apoptosis [4]. Bcl-xL overexpression studies confirm that the anti-apoptotic effects are expression level-dependent, providing a framework for understanding the PPARγ-independent actions of thiazolidinedione compounds [4].
The interaction between 2-(1H-pyrrol-2-yl)thiazolidine derivatives and NAD+-dependent enzymes represents a crucial aspect of their biological activity. These interactions provide insights into the mechanism of enzymatic inhibition and the role of cofactor binding in therapeutic efficacy.
Studies of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) reveal that imidazopyridine derivatives, structurally related to pyrrol-thiazolidine compounds, exhibit potent competitive inhibition [5]. The most active compound (61) demonstrates an IC₅₀ of 25 nM with an estimated Ki of 5 nM, showing strong preference for stabilizing the enzyme complexed with NAD+ compared to NADH [5].
| Enzyme System | Compound Type | Activity/Binding | Mechanism |
|---|---|---|---|
| 15-PGDH | Imidazopyridines | IC₅₀ = 25 nM | Competitive inhibition with PGE₂ [5] |
| Alcohol dehydrogenase | Pyrazole derivatives | Zn-N bond: 2.1 Å | Direct zinc coordination [6] |
| Lactate dehydrogenase | NAD+ analogues | Comparable rates | Substrate activity maintained [7] |
| Pyruvate dehydrogenase | Thiazolidinones | Selective inhibition | NAD-dependent pathway [8] |
Molecular docking studies indicate that the imidazopyridine group of related compounds forms hydrogen bonding interactions with catalytic residues Tyr151 and Ser138 [5]. In the NAD+ co-complex, the deprotonated form of Tyr151 is favored, creating an oxyanion that interacts with the protonated pyridine ring, while Ser138 provides hydrogen bonding to the adjacent imidazole nitrogen [5]. This binding orientation explains the preferential stabilization observed with NAD+ over NADH [5].
The binding affinity studies reveal that compound 61 causes an increase in the Km for PGE₂ by 100% at 10 nM concentration and 3-fold at 50 nM, suggesting competitive inhibition with respect to the substrate [5]. The uncompetitive mechanism with respect to NAD+ cofactor indicates that the compound binds preferentially to the enzyme-cofactor complex [5].
The influence of hydrophobic substituents on target engagement represents a fundamental aspect of structure-activity relationships in 2-(1H-pyrrol-2-yl)thiazolidine derivatives. These effects significantly impact binding affinity, selectivity, and overall therapeutic efficacy.
| Scaffold Type | Hydrophobic Groups | Binding Enhancement | Activity Impact |
|---|---|---|---|
| Pyrrole derivatives | Aromatic substituents | Enhanced π-π stacking [10] | Increased potency |
| Thiazolidine compounds | Alkyl chains | Improved lipophilicity [11] | Better selectivity |
| Thiazole derivatives | Phenyl rings | Hydrophobic interactions [12] | Enhanced binding |
| Pyrazole systems | Substituted aromatics | Pocket occupation [13] | Improved affinity |
Electrostatic complementarity analysis indicates that increasing negative electrostatic potential surface of phenyl moieties improves hydrogen–π interactions with W102B, P25B, and V124C residues [9]. These insights support the design of novel inhibitors by replacing traditional functional groups with pyrrolidine-based structures that maintain critical interactions while optimizing hydrophobic contacts [9].
Comparative molecular docking studies provide comprehensive insights into the binding preferences and selectivity patterns of 2-(1H-pyrrol-2-yl)thiazolidine derivatives across multiple cancer-related receptors. These studies reveal receptor-specific binding modes and interaction patterns that inform rational drug design.
| Receptor | Compound Series | Binding Energy | Key Interactions | Activity (IC₅₀) |
|---|---|---|---|---|
| EGFR | Thiazolyl-pyrazolines | -12.9 to -14.1 kcal/mol | Leu768, Met769 [15] | 32.5-40.7 nM |
| VEGFR-2 | Thiazolidine derivatives | -8.1868 kcal/mol | Hydrophobic pocket [16] | 43.0-78.4 nM |
| Bcl-2 | Indole derivatives | -6.2460 kcal/mol | Arg146, Tyr108 [1] | 12.69-31.46 μM |
| p38α | Pyrazole compounds | Multiple interactions | ATP binding site [17] | 100 μM assay |
| AKT1/AKT2 | Kinase inhibitors | Potent inhibition | Active site [17] | Significant reduction |
The comparative docking analysis reveals distinct binding preferences across different cancer-related receptors. EGFR inhibitors typically require a central heteroaromatic ring to occupy the adenine binding pocket, a terminal hydrophobic head for the hydrophobic sub-pocket, and a hydrophobic tail for the secondary hydrophobic region [15]. VEGFR-2 inhibitors similarly require a flat heteroaromatic moiety for ATP binding, terminal hydrophobic motifs for allosteric pocket interactions, and hydrogen bond acceptor functionalities [15].
Bcl-2 family protein binding studies demonstrate that extended molecular orientations covering P1-P4 subsites are crucial for high-affinity binding [1]. The most successful inhibitors achieve binding scores of -5.7070 to -6.2460 kcal/mol through critical hydrogen bonding between amide linkers and Arg146 side chains at the P4 subsite [1]. Compounds lacking extended aromatic systems or proper orientation toward P1 subsite show significantly reduced binding affinity [1].
The comparative analysis reveals that thiazolyl-pyrazoline derivatives achieve dual EGFR/VEGFR-2 inhibition through molecular hybridization strategies that incorporate both thiazole and pyrazoline motifs [15]. The substitution patterns on pendant phenyl moieties significantly influence electronic and lipophilic environments, directly impacting target selectivity and binding affinity [15].